![molecular formula C9H18N2O B3109156 (R)-1-(3-aminopiperidin-1-yl)-2-methylpropan-1-one CAS No. 1704966-08-4](/img/structure/B3109156.png)
(R)-1-(3-aminopiperidin-1-yl)-2-methylpropan-1-one
Overview
Description
(-)-1-(3-aminopiperidin-1-yl)-2-methylpropan-1-one, also known as (-)-1-(3-aminopiperidin-1-yl)-2-methylpropan-1-ol or (-)-2-Methylpropan-1-one, is a synthetic compound with a variety of scientific applications. It is a chiral alcohol that is commonly used in the synthesis of pharmaceuticals and other compounds. (-)-1-(3-aminopiperidin-1-yl)-2-methylpropan-1-one has a wide range of biochemical and physiological effects, and is used in laboratory experiments due to its unique properties.
Scientific Research Applications
Analytical Chemistry Applications
The ninhydrin reaction, widely used in analytical chemistry for detecting primary amino groups, could potentially be applied to (R)-1-(3-aminopiperidin-1-yl)-2-methylpropan-1-one. This reaction produces a distinctive purple dye, Ruhemann's purple, indicating the presence of primary amines, which are a feature of this compound. Such applications are fundamental in the analysis of amino acids, peptides, and proteins across various scientific disciplines, including agricultural, medical, and environmental studies (Friedman, 2004).
Synthesis and Coordination Chemistry
The compound's structural features suggest its potential utility in synthesis and coordination chemistry, particularly in forming complexes with metals. Similar to thioureas and their extensive applications in coordination chemistry as ligands, this compound might be explored for its coordination properties and potential biological applications. This exploration can lead to the development of new materials with novel properties for use in various fields such as material science, medicinal chemistry, and environmental technology (Saeed, Flörke, & Erben, 2014).
Bioanalytical Applications
In bioanalytical applications, compounds with amino groups play a critical role in the development of aptamers. Aptamers are oligonucleotide or peptide molecules that bind to a specific target molecule. Given its structural uniqueness, this compound could be a candidate for the development of new aptamers with high specificity and affinity for their targets. These applications span diagnostics, therapeutic agents, and analytical tools, indicating a broad potential for research and development in biomedical sciences (Iliuk, Hu, & Tao, 2011).
properties
IUPAC Name |
1-[(3R)-3-aminopiperidin-1-yl]-2-methylpropan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-7(2)9(12)11-5-3-4-8(10)6-11/h7-8H,3-6,10H2,1-2H3/t8-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVKJZIJEHHMBTL-MRVPVSSYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC(C1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)N1CCC[C@H](C1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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